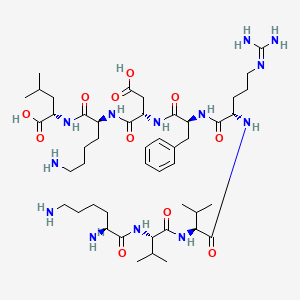

H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

OVA (55-62) est un fragment peptidique dérivé de l'ovalbumine, une protéine présente dans le blanc d'œuf. Ce fragment spécifique, constitué de la séquence d'acides aminés Lys-Val-Val-Arg-Phe-Asp-Lys-Leu, est connu pour sa capacité à se lier au complexe majeur d'histocompatibilité (CMH) de classe I de la souris, H2-Kb . Cette propriété de liaison en fait un outil précieux dans la recherche immunologique, en particulier dans l'étude de la présentation d'antigènes et des réponses des lymphocytes T.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

OVA (55-62) est généralement synthétisé par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante. Le processus implique les étapes suivantes :

Attachement du premier acide aminé : à une résine solide.

Déprotection : du groupe réactif de l'acide aminé.

Couplage : du prochain acide aminé à l'aide d'agents d'activation comme HBTU ou DIC.

Répétition : des cycles de déprotection et de couplage jusqu'à l'obtention de la séquence souhaitée.

Méthodes de production industrielle

Bien que la SPPS soit la méthode principale pour la synthèse à l'échelle du laboratoire, la production industrielle peut impliquer des synthétiseurs peptidiques automatisés capables de gérer des quantités plus importantes et d'assurer une pureté plus élevée. Le peptide synthétisé est ensuite lyophilisé et stocké dans des conditions qui empêchent la dégradation, telles que des basses températures et une protection contre la lumière .

Analyse Des Réactions Chimiques

Types de réactions

OVA (55-62) subit principalement des réactions typiques des peptides, notamment :

Hydrolyse : Briser les liaisons peptidiques en présence d'eau et d'enzymes.

Oxydation : Oxydation des chaînes latérales des acides aminés, en particulier les résidus de méthionine et de cystéine.

Réduction : Réduction des ponts disulfures entre les résidus de cystéine.

Réactifs et conditions courants

Hydrolyse : Enzymes comme les protéases ou conditions acides/basiques.

Oxydation : Agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Agents réducteurs tels que le dithiothréitol (DTT) ou le bêta-mercaptoéthanol.

Principaux produits formés

Hydrolyse : Petits fragments peptidiques ou acides aminés individuels.

Oxydation : Acides aminés oxydés, ce qui peut affecter la structure et la fonction du peptide.

Réduction : Peptides réduits avec des groupes thiol libres.

Applications de la recherche scientifique

OVA (55-62) a une large gamme d'applications dans la recherche scientifique :

Immunologie : Utilisé pour étudier la présentation d'antigènes et les réponses des lymphocytes T.

Recherche sur le cancer : Utilisé dans le développement de vaccins contre le cancer et d'immunothérapies.

Recherche sur les allergies : Aide à comprendre les réactions allergiques aux protéines de l'œuf et à développer des thérapies de désensibilisation.

Développement de médicaments : Sert de peptide modèle dans la conception et les tests de nouveaux agents thérapeutiques ciblant les réponses immunitaires.

Mécanisme d'action

OVA (55-62) exerce ses effets en se liant à la molécule CMH de classe I, H2-Kb, à la surface des cellules présentatrices d'antigènes. Ce complexe est ensuite reconnu par les lymphocytes T CD8+, ce qui conduit à l'activation de ces lymphocytes T et au déclenchement d'une réponse immunitaire. La capacité du peptide à se lier aux molécules CMH de classe I et à être présenté aux lymphocytes T est cruciale pour son rôle dans la recherche immunologique et le développement de vaccins .

Applications De Recherche Scientifique

OVA (55-62) has a wide range of applications in scientific research:

Immunology: Used to study antigen presentation and T-cell responses.

Cancer Research: Utilized in the development of cancer vaccines and immunotherapies.

Allergy Research: Helps in understanding allergic reactions to egg proteins and developing desensitization therapies.

Drug Development: Serves as a model peptide in the design and testing of new therapeutic agents targeting immune responses.

Mécanisme D'action

OVA (55-62) exerts its effects by binding to the MHC class I molecule, H2-Kb, on the surface of antigen-presenting cells. This complex is then recognized by CD8+ T cells, leading to the activation of these T cells and the initiation of an immune response. The peptide’s ability to bind to MHC class I molecules and be presented to T cells is crucial for its role in immunological research and vaccine development .

Comparaison Avec Des Composés Similaires

Composés similaires

OVA (257-264) : Un autre fragment peptidique de l'ovalbumine, connu pour ses propriétés immunogènes.

OVA (323-339) : Un fragment peptidique plus long utilisé dans les études immunologiques.

Unicité

OVA (55-62) est unique en raison de sa forte affinité de liaison spécifique à la molécule CMH de classe I H2-Kb, ce qui le rend particulièrement utile dans les études impliquant cette molécule CMH et les réponses des lymphocytes T CD8+. Sa longueur plus courte par rapport aux autres peptides dérivés de l'ovalbumine permet également des études plus précises des interactions peptide-CMH .

Propriétés

Formule moléculaire |

C47H81N13O11 |

|---|---|

Poids moléculaire |

1004.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C47H81N13O11/c1-26(2)23-35(46(70)71)58-41(65)31(18-11-13-21-49)54-43(67)34(25-36(61)62)57-42(66)33(24-29-15-8-7-9-16-29)56-40(64)32(19-14-22-53-47(51)52)55-44(68)37(27(3)4)60-45(69)38(28(5)6)59-39(63)30(50)17-10-12-20-48/h7-9,15-16,26-28,30-35,37-38H,10-14,17-25,48-50H2,1-6H3,(H,54,67)(H,55,68)(H,56,64)(H,57,66)(H,58,65)(H,59,63)(H,60,69)(H,61,62)(H,70,71)(H4,51,52,53)/t30-,31-,32-,33-,34-,35-,37-,38-/m0/s1 |

Clé InChI |

UBAOXMCIIZKBET-OGWYRZOZSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride](/img/structure/B10855135.png)

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)

![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)

![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)

![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)

![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)

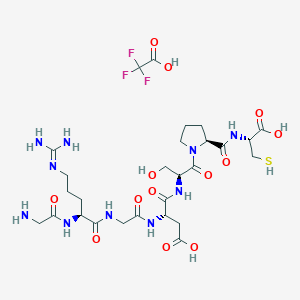

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)